BENGHE Foundational & Exploratory

Check Availability & Pricing
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Compound of Interest

Compound Name: HIV-1 tat Protein (1-9)

Cat. No.: B12325923

While the user requested information on the HIV-1 Tat (1-9) peptide, it is crucial to distinguish
between the literal N-terminal 1-9 sequence and the well-known 9-amino acid cell-penetrating
peptide (CPP) derived from the Tat basic domain.

e Tat (1-9): The actual N-terminal sequence of the HIV-1 Tat protein is Met-Asp-Pro-Val-Asp-
Pro-Asn-lle-Glu (MDPVDPNIE). This sequence has been shown to bind to the active site of
Dipeptidyl-peptidase IV (CD26) and inhibit its enzymatic activity.[1][2]

o Tat Basic Domain (49-57): The sequence renowned for its cell-penetrating capabilities is Arg-
Lys-Lys-Arg-Arg-Gin-Arg-Arg-Arg (RKKRRQRRR). This highly cationic 9-residue peptide is a
core component of the Tat protein transduction domain (PTD) and is the focus of extensive
research in drug delivery.

Given the context of drug development and signaling pathways, this guide will focus on the
arginine-rich 9-amino acid sequence from the basic domain, hereafter referred to as Tat (49-
57), as it aligns with the core interests of the target audience.

Physicochemical and Structural Properties

The Tat (49-57) peptide's function is intrinsically linked to its physicochemical properties,
dominated by its high density of basic residues.

Table 1: Physicochemical Properties of HIV-1 Tat (49-57) Peptide
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Property Value Source
Amino Acid Sequence RKKRRQRRR [3]
Molecular Weight 1298.6 g/mol Calculated
Isoelectric Point (pl) ~12.8 Calculated
Net Charge (pH 7.0) +8 Calculated

The Tat protein, including its basic domain, is considered intrinsically disordered.[4] In aqueous
solution, the Tat (49-57) peptide exists primarily as a random coil. However, upon interaction
with biological partners such as the cell membrane or nucleic acids, it can adopt a more
defined secondary structure, such as an alpha helix or a beta-turn.[5][6]

Cellular Uptake and Signaling Pathway

The hallmark of the Tat (49-57) peptide is its ability to traverse cellular membranes, a process
known as protein transduction. The primary mechanism involves initial electrostatic interactions
with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface, which
triggers internalization.[7][8] The main pathway for uptake is endocytosis, particularly
macropinocytosis.[7][9]
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Caption: Cellular internalization pathway of the HIV-1 Tat (49-57) peptide.

Experimental Protocols
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Solid-Phase Peptide Synthesis (SPPS) of Tat (49-57)

Objective: To chemically synthesize the Tat (49-57) peptide.
Methodology:

o Resin Preparation: Start with a suitable solid support resin, such as Fmoc-Arg(Pbf)-Wang
resin.

¢ Amino Acid Coupling Cycle:

o Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20%
piperidine in dimethylformamide (DMF).

o Activation & Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-
OH) with a coupling agent like HBTU/HOBL in the presence of a base (DIPEA) and couple
it to the free N-terminus of the growing peptide chain.

o Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove
excess reagents.

e Sequence Elongation: Repeat the coupling cycle for each amino acid in the sequence (R-R-
Q(Trt)-R(Pbf)-R(Pbf)-K(Boc)-K(Boc)-R(Pbf)).

o Cleavage and Deprotection: After the final amino acid is coupled and deprotected, cleave the
peptide from the resin and remove all side-chain protecting groups simultaneously using a
cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane
(TIS)).

« Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-
phase high-performance liquid chromatography (RP-HPLC).

 Verification: Confirm the identity and purity of the final peptide product by mass spectrometry
(e.g., ESI-MS) and analytical HPLC.[10]
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Caption: Workflow for the solid-phase peptide synthesis of Tat (49-57).

Cellular Uptake Assay using Flow Cytometry
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Obijective: To quantify the cellular internalization of the Tat (49-57) peptide.

Methodology:

Peptide Labeling: Synthesize or procure a fluorescently labeled version of the Tat peptide
(e.g., FITC-Tat (49-57)).

o Cell Culture: Plate cells (e.g., HeLa or Jurkat cells) in appropriate culture vessels and grow
to a suitable confluency.

 Incubation: Treat the cells with varying concentrations of the fluorescently labeled Tat peptide
for a defined period (e.g., 1-4 hours) at 37°C. Include an untreated control group.

e Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any
non-internalized peptide. To remove surface-bound peptide, a brief wash with a heparin
solution or a mild acid wash can be employed.

o Cell Detachment: Detach adherent cells using a non-enzymatic cell dissociation solution or
trypsin.

o Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the
fluorophore with the appropriate laser and measure the emission in the corresponding
channel.

» Data Interpretation: Quantify the mean fluorescence intensity (MFI) of the cell population. An
increase in MFI compared to the untreated control indicates peptide internalization.

Quantitative Data and Binding Affinities

The cationic nature of the Tat basic domain facilitates its interaction with anionic molecules like
nucleic acids. While its intrinsic function is binding to the TAR RNA element, it also exhibits high
affinity for DNA.

Table 2: Binding Affinity of Tat Peptides
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Peptide Binding Dissociation
Method Source
Sequence Partner Constant (Kd)
Tat (47-57)
Double-stranded  Fluorescence
YGRKKRRQRR _ ~100 nM [10]
R DNA Anisotropy
Tat (47-58) TAR RNA Not Specified 6-70nM [10]
Tat (1-9 Dipeptidyl-
(1-9) P .p Y Enzyme Kinetics Ki =250 puM [2]
MDPVDPNIE peptidase IV

Applications in Drug Development

The robust cell-penetrating ability of the Tat (49-57) peptide makes it an invaluable tool for
delivering a wide array of therapeutic and diagnostic cargoes into cells that would otherwise be
membrane-impermeable.

Logical Relationship: Tat-Mediated Drug Delivery
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Caption: Logical flow of Tat (49-57)-mediated cargo delivery.

This peptide can be conjugated to various molecules, enhancing their cellular uptake and
bioavailability, thereby opening new avenues for treating a multitude of diseases.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b12325923?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/8036502_Crystal_Structures_of_HIV-1_Tat-derived_Nonapeptides_Tat-1-9_and_Trp2-Tat-1-9_Bound_to_the_Active_Site_of_Dipeptidyl-peptidase_IV_CD26
https://pubmed.ncbi.nlm.nih.gov/15695814/
https://pubmed.ncbi.nlm.nih.gov/15695814/
https://www.mdpi.com/1422-0067/25/3/1704
https://pmc.ncbi.nlm.nih.gov/articles/PMC10020771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10020771/
https://en.wikipedia.org/wiki/Tat_(HIV)
https://www.rcsb.org/structure/3O6M
https://pmc.ncbi.nlm.nih.gov/articles/PMC3382090/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3382090/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1571151/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1571151/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2895395/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2895395/
https://pubs.acs.org/doi/10.1021/bi700416h
http://csmres.co.uk/cs.public.upd/article-downloads/Therapeutic-applications-of-the-cell-penetrating-HIV-1-Tat-peptide.pdf
https://www.benchchem.com/product/b12325923#hiv-1-tat-1-9-peptide-sequence-and-structure
https://www.benchchem.com/product/b12325923#hiv-1-tat-1-9-peptide-sequence-and-structure
https://www.benchchem.com/product/b12325923#hiv-1-tat-1-9-peptide-sequence-and-structure
https://www.benchchem.com/product/b12325923#hiv-1-tat-1-9-peptide-sequence-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12325923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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